molecular formula C16H10BrClN2 B5508653 2-(4-bromophenyl)-4-chloro-6-phenylpyrimidine

2-(4-bromophenyl)-4-chloro-6-phenylpyrimidine

Cat. No. B5508653
M. Wt: 345.62 g/mol
InChI Key: JIDAULCLCVQJAZ-UHFFFAOYSA-N
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Description

The compound 2-(4-bromophenyl)-4-chloro-6-phenylpyrimidine represents a class of organic compounds known as pyrimidines, which are of significant interest due to their diverse chemical properties and potential applications in various fields, including materials science and pharmaceuticals. Pyrimidines are notable for their role as a core structure in nucleic acids and for their ability to participate in a wide range of chemical reactions due to their aromatic nature and functional groups.

Synthesis Analysis

The synthesis of substituted pyrimidines, including derivatives like this compound, typically involves condensation reactions of amidines and aldehydes or ketones, followed by further functionalization through nucleophilic substitution reactions. For instance, compounds closely related to the target molecule have been synthesized through reactions involving bromo and chloro substituents, showcasing the versatility of synthetic routes available for constructing complex pyrimidine frameworks (Doulah et al., 2014).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by their planar aromatic ring system, which allows for extensive delocalization of electrons. This delocalization contributes to their stability and reactivity. X-ray diffraction studies provide detailed insights into the crystal and molecular structure of pyrimidine compounds, revealing the geometrical arrangement of substituents around the pyrimidine ring and their impact on the overall molecular conformation (Cini, Cavaglioni, & Tiezzi, 1999).

Scientific Research Applications

Antiviral Activity

Research on pyrimidine derivatives, including those related to 2-(4-bromophenyl)-4-chloro-6-phenylpyrimidine, has demonstrated their potential in antiviral applications. A study by Hocková et al. (2003) showed that certain 5-substituted 2,4-diaminopyrimidine derivatives exhibited marked inhibition of retrovirus replication in cell culture. These compounds, including 5-halogen-substituted derivatives, showed pronounced antiretroviral activity comparable to reference drugs but without measurable toxicity (Hocková et al., 2003).

Antimicrobial Activity

The synthesis and study of new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives from a compound structurally related to this compound have demonstrated significant in vitro antimicrobial activities. This highlights the potential of such compounds in developing new antimicrobial agents (Gad-Elkareem et al., 2011).

Structural Studies and Immunomodulatory Potential

Structural studies on compounds similar to this compound, like bropirimine, have revealed detailed insights into their chemical behavior and reactivity under various conditions. These studies contribute to understanding the structural basis for the immunomodulatory effects of such compounds, offering potential pathways for designing new therapeutic agents (Stevens et al., 1995).

Antimycobacterial Activity

Investigation into the effects of halogen atom localization on antimycobacterial activity has been conducted, highlighting the significance of molecular structure on biological activity. This research provides a foundation for the development of new antimycobacterial agents, potentially contributing to the treatment of diseases such as tuberculosis (Erkin & Krutikov, 2010).

Supramolecular Assembly and Halogen Bonding

The study of bromo-substituted compounds in the context of supramolecular assembly and halogen bonding offers insights into the non-covalent interactions that can be exploited in material science and molecular engineering. This research underscores the role of halogen atoms in directing the assembly of complex structures, which can have implications for designing new materials and pharmaceuticals (Mocilac & Gallagher, 2014).

Mechanism of Action

For biologically active compounds, this involves understanding how the compound interacts with biological systems. This could be at the molecular, cellular, or organism level .

Safety and Hazards

This involves understanding the potential risks associated with handling the compound, including toxicity, flammability, environmental impact, etc .

properties

IUPAC Name

2-(4-bromophenyl)-4-chloro-6-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrClN2/c17-13-8-6-12(7-9-13)16-19-14(10-15(18)20-16)11-4-2-1-3-5-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDAULCLCVQJAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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